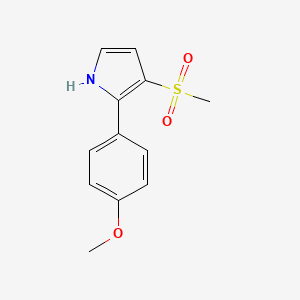

2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole

CAS No.:

Cat. No.: VC15810918

Molecular Formula: C12H13NO3S

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO3S |

|---|---|

| Molecular Weight | 251.30 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-3-methylsulfonyl-1H-pyrrole |

| Standard InChI | InChI=1S/C12H13NO3S/c1-16-10-5-3-9(4-6-10)12-11(7-8-13-12)17(2,14)15/h3-8,13H,1-2H3 |

| Standard InChI Key | VPBOXSNQXGBLCW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C |

Introduction

Chemical Structure and Molecular Properties

The compound (C₁₂H₁₃NO₃S, molecular weight: 251.30 g/mol) consists of a pyrrole core substituted with a 4-methoxyphenyl group and a methylsulfonyl group (Fig. 1). Key structural features include:

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-methoxyphenyl)-3-methylsulfonyl-1H-pyrrole | |

| Molecular Formula | C₁₂H₁₃NO₃S | |

| SMILES Notation | COC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C | |

| XLogP3-AA (Lipophilicity) | 2.3 (predicted) |

The methylsulfonyl group contributes to electron-withdrawing effects, potentially enhancing reactivity toward nucleophilic substitution. The methoxy group on the phenyl ring may influence solubility and intermolecular interactions .

Synthesis Methodology

Three-Component Reaction Strategy

The compound is synthesized via a one-pot, three-component reaction involving:

-

α-Hydroxyketone: 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one.

-

Oxoacetonitrile: 3-Oxobutanenitrile.

-

Primary Amine: 4-Methoxyaniline.

General Procedure :

-

Reagents: Combine equimolar amounts of α-hydroxyketone (1.0 mmol), oxoacetonitrile (1.0 mmol), and 4-methoxyaniline (1.1 mmol) in ethanol (3 mL).

-

Catalysis: Add acetic acid (1.0 mmol) to facilitate cyclization.

-

Reaction Conditions: Heat at 70°C for 3 hours under stirring.

-

Workup: Evaporate solvent under vacuum, purify via silica gel chromatography (5–35% EtOAc/hexane).

Yield Optimization:

Mechanistic Insights

The reaction proceeds via:

-

Knoevenagel Condensation: Between α-hydroxyketone and oxoacetonitrile to form an α,β-unsaturated nitrile.

-

Michael Addition: 4-Methoxyaniline attacks the nitrile intermediate.

-

Cyclization: Intramolecular dehydration forms the pyrrole ring .

Spectroscopic Characterization

While direct spectral data for the title compound are scarce, analogous pyrroles provide insights:

Table 2: Predicted Spectroscopic Features

Challenges and Future Directions

-

Biological Screening: No direct data exist for this compound; in vitro assays for antimicrobial or anti-inflammatory activity are needed.

-

Crystallographic Studies: X-ray diffraction could elucidate conformational preferences and supramolecular interactions .

-

Solubility Optimization: Introducing polar substituents (e.g., hydroxyl groups) may enhance bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume